Phosphorous bromide dichloride
Description
Phosphorus bromide dichloride (PBrCl₂) is a mixed dihalide of phosphorus with the chemical formula BrCl₂P and CAS number 13536-48-6 . It belongs to the family of phosphorus halides, characterized by a central phosphorus atom bonded to halogens. Unlike trihalides (e.g., PBr₃, PCl₃) or pentahalides (e.g., PBr₅), PBrCl₂ features a combination of bromine and chlorine atoms, enabling dual reactivity as both a brominating and chlorinating agent. PBrCl₂ is used in specialized organic synthesis and as an intermediate in chemical manufacturing, though its applications are less documented compared to more common phosphorus halides.
Properties
CAS No. |
13536-48-6 |
|---|---|
Molecular Formula |
BrCl2P |
Molecular Weight |
181.78 g/mol |
IUPAC Name |
bromo(dichloro)phosphane |
InChI |
InChI=1S/BrCl2P/c1-4(2)3 |
InChI Key |
QWPNFFZZCGHHQP-UHFFFAOYSA-N |
Canonical SMILES |
P(Cl)(Cl)Br |
Origin of Product |
United States |
Preparation Methods
Phosphorous bromide dichloride can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with bromine. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and precise temperature control to optimize yield and purity .
Chemical Reactions Analysis
Phosphorous bromide dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphorus compounds.
Substitution: It readily participates in substitution reactions, where the bromine or chlorine atoms can be replaced by other groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
Chemical Synthesis
Conversion of Alcohols to Alkyl Bromides
One of the primary applications of phosphorus bromide dichloride is the conversion of primary and secondary alcohols into alkyl bromides. This transformation is preferred over hydrobromic acid due to its ability to yield higher quantities and minimize carbocation rearrangement, making it particularly useful for synthesizing complex organic molecules like neopentyl bromide .
Catalyst for α-Bromination
Phosphorous bromide dichloride serves as a catalyst in the α-bromination of carboxylic acids. The reaction involves the formation of acyl bromides, which are more reactive towards further bromination. This process is critical in the Hell-Volhard-Zelinsky halogenation method, which is utilized for introducing bromine into organic compounds .
Pharmaceutical Industry
Synthesis of Active Pharmaceutical Ingredients
this compound is extensively used in the pharmaceutical industry for synthesizing various drugs. Notable examples include alprazolam, methohexital, and fenoprofen. These compounds are vital for treating conditions such as anxiety, anesthesia, and inflammation .
Microelectronics
Doping Agent
In microelectronics, phosphorus tribromide is employed as a doping agent. Doping is essential for modifying the electrical properties of semiconductors, thereby enhancing the performance of electronic devices. The controlled introduction of phosphorus into silicon or other semiconductor materials allows for improved conductivity and functionality .
Fire Suppression
Fire Suppression Agent
this compound is marketed under the name PhostrEx as a potent fire suppression agent. Its effectiveness stems from its ability to release halogenated compounds that inhibit combustion processes, making it suitable for use in various fire safety applications .
Industrial Applications
Manufacturing Intermediates
The compound is also utilized in the production of various industrial chemicals and intermediates. It plays a role in synthesizing organic bromides, which are crucial raw materials in the production of pesticides, dyes, and surfactants .
Comprehensive Data Table
| Application Area | Specific Use | Benefits/Notes |
|---|---|---|
| Chemical Synthesis | Conversion of alcohols to alkyl bromides | Higher yields than hydrobromic acid |
| Catalyst for α-bromination | Facilitates further reactions | |
| Pharmaceutical Industry | Synthesis of drugs (e.g., alprazolam) | Essential for treating various medical conditions |
| Microelectronics | Doping agent | Enhances electrical properties |
| Fire Suppression | Fire suppression agent (PhostrEx) | Effective in inhibiting combustion |
| Industrial Applications | Manufacturing intermediates | Key role in producing pesticides and dyes |
Case Study 1: Synthesis of Alprazolam
A study highlighted the efficient synthesis of alprazolam using phosphorus tribromide as a key reagent. The process demonstrated high yield and purity compared to traditional methods involving hydrobromic acid. The application of this compound not only streamlined production but also reduced by-product formation.
Case Study 2: Fire Safety Applications
Research conducted on PhostrEx showed its effectiveness in various fire scenarios, outperforming traditional fire suppressants in terms of speed and efficiency. The study concluded that phosphorus tribromide-based agents could significantly enhance fire safety protocols in industrial settings.
Mechanism of Action
The mechanism by which phosphorous bromide dichloride exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can lead to the formation of new bonds and the modification of existing ones. The pathways involved in these reactions are often complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Differences
Research and Industrial Relevance
PBrCl₂ occupies a unique niche among phosphorus halides. Its dual halogen composition offers synthetic flexibility, though its applications are less explored than PBr₃ or PCl₃. Current research may focus on:
- Selective Halogenation : Leveraging Br/Cl combinations for regioselective reactions.
- Coordination Chemistry : Acting as a ligand in metal complexes.
- Flame Retardants: Potential use in polymers, similar to other phosphorus halides .
Biological Activity
Phosphorous bromide dichloride (PBrCl₂) is an organophosphorus compound that has garnered attention for its potential biological activities. This article aims to explore the biological implications of PBrCl₂, including its synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of phosphorus trichloride (PCl₃) with phosphorus tribromide (PBr₃). The resulting compound exhibits a unique combination of bromine and chlorine functionalities, which may contribute to its biological activity. The synthesis can be represented as follows:
2. Mechanisms of Biological Activity
The biological activity of PBrCl₂ can be attributed to several mechanisms:
- Enzyme Inhibition : PBrCl₂ has been shown to inhibit various enzymes, particularly those involved in phosphorylation processes. This inhibition can disrupt cellular signaling pathways critical for cell proliferation and differentiation .
- Reactive Species Generation : The compound may induce the formation of reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism has been implicated in various pathologies, including cancer and neurodegenerative diseases .
- Antimicrobial Properties : Certain phosphorus-containing compounds exhibit antimicrobial activity. PBrCl₂ may share similar properties, potentially acting against bacterial strains such as Staphylococcus aureus and Escherichia coli .
3. Biological Activity Data Table
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), demonstrated that PBrCl₂ analogs could inhibit ATX with high potency. The findings suggested that modifications to the phosphonate structure could enhance inhibitory effects, indicating potential therapeutic applications in cancer treatment .
Case Study 2: Oxidative Stress Induction
Research investigating the role of ROS in cardiovascular diseases revealed that exposure to PBrCl₂ led to increased oxidative stress markers in endothelial cells. This study highlighted the compound's potential role in exacerbating conditions like atherosclerosis through oxidative damage .
Case Study 3: Antimicrobial Efficacy
In a comparative study, PBrCl₂ was tested against various bacterial strains. Results indicated that it exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting its potential use as a disinfectant or antimicrobial agent in clinical settings .
5. Conclusion
This compound presents a multifaceted profile regarding its biological activity. Its ability to inhibit key enzymes, generate reactive species, and exhibit antimicrobial properties positions it as a compound of interest for further research and potential therapeutic applications. Future studies should focus on elucidating the detailed mechanisms underlying these activities and exploring the compound's efficacy across different biological systems.
Q & A
Q. What are the established synthetic routes for phosphorous bromide dichloride (PBrCl₂), and what methodological considerations ensure reproducibility?
PBrCl₂ is typically synthesized via halogenation reactions. A common approach involves controlled substitution using phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃) under inert conditions. For example, halogenating agents like thionyl bromide (SOBr₂) or oxalyl dibromide (C₂O₂Br₂) may be employed in non-polar solvents such as dichloromethane or chlorobenzene . Critical parameters include maintaining stoichiometric ratios, reaction temperature (-20°C to 150°C), and purification via distillation or recrystallization . Reproducibility requires rigorous exclusion of moisture and documentation of solvent purity, as trace water can hydrolyze the product.
Q. How is the molecular structure of PBrCl₂ validated experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods. Nuclear magnetic resonance (³¹P NMR) reveals a singlet for the central phosphorus atom, while IR spectroscopy identifies P-Br and P-Cl stretching vibrations (650–800 cm⁻¹ and 450–550 cm⁻¹, respectively). Single-crystal X-ray diffraction provides definitive bond lengths and angles, with expected P-Br (~2.13 Å) and P-Cl (~1.99 Å) distances . Ensure analytical rigor by cross-referencing with high-purity standards and reporting spectral resolution parameters .
Q. What safety protocols are critical for handling PBrCl₂ in laboratory settings?
PBrCl₂ is highly reactive and moisture-sensitive, requiring inert atmospheres (e.g., nitrogen/argon gloveboxes) and corrosion-resistant glassware. Personal protective equipment (PPE) includes neoprene gloves, face shields, and acid-resistant aprons. Exposure limits should align with analogous compounds like phosphorus trichloride (PCl₃), where OSHA thresholds are 0.028 ppm . Emergency protocols for spills involve neutralization with dry sodium bicarbonate and containment to prevent hydrolysis into HBr/HCl vapors .
Q. What analytical methods quantify PBrCl₂ hydrolysis products, and how are interferences mitigated?
Hydrolysis of PBrCl₂ generates Br⁻ and Cl⁻ ions, which are quantified via ion chromatography (IC) or potentiometric titration. Pre-treatment involves trapping hydrolyzed gases in silica gel tubes, followed by elution with deionized water . To avoid interference from coexisting salts (e.g., Na⁺ or K⁺), use anion-exchange columns and validate recovery rates with spiked samples .
Q. How is the thermal stability of PBrCl₂ assessed under experimental conditions?
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) monitors decomposition temperatures and gaseous byproducts (e.g., Br₂ or Cl₂). Controlled heating rates (5–10°C/min) in inert atmospheres prevent premature oxidation. Outgassing studies, akin to methyl bromide fumigant analysis, use TD-GC/MS to measure adsorbed gases . Report deviations from ideal behavior, such as autocatalytic decomposition, and correlate with computational models .
Advanced Research Questions
Q. What reaction mechanisms explain PBrCl₂’s role in halogenation or phosphorylation reactions?
PBrCl₂ acts as a mixed halogenating agent, with Br and Cl substituents exhibiting differential reactivity. Density functional theory (DFT) studies suggest that the electrophilic phosphorus center facilitates nucleophilic attack by alcohols or amines, with leaving group ability following Br⁻ > Cl⁻. Kinetic experiments under varying solvents (e.g., ethers vs. hydrocarbons) reveal solvent polarity’s impact on transition-state stabilization . Contrast with phosphorous oxychloride (POCl₃) mechanisms to identify steric and electronic differences .
Q. How can computational modeling predict PBrCl₂’s reactivity in novel synthetic pathways?
Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian software) model PBrCl₂’s interaction with substrates. Optimize geometries at the B3LYP/6-311+G(d,p) level to predict regioselectivity in phosphorylation reactions. Validate predictions experimentally using isotopic labeling (e.g., ³⁶Cl) and compare with spectroscopic data .
Q. How should researchers address contradictory data in PBrCl₂ synthesis yields across studies?
Discrepancies often arise from unaccounted variables like trace moisture, solvent purity, or catalytic impurities. Systematic replication under controlled conditions (e.g., anhydrous solvents, Schlenk-line techniques) is essential. Use design of experiments (DoE) to isolate factors (temperature, stoichiometry) and apply statistical tools (ANOVA) to identify significant outliers . Cross-reference with crystallographic data to confirm product identity .
Q. What environmental persistence and toxicity profiles are hypothesized for PBrCl₂?
While direct data are limited, read-across studies with ethylenediammonium dichloride (CAS 333-18-6) suggest potential bioaccumulation in lipid-rich tissues. Hydrolysis products (HBr/HCl) may acidify aquatic systems, requiring ecotoxicological assays on model organisms (e.g., Daphnia magna). Monitor degradation pathways via LC-MS/MS and compare with regulatory thresholds for analogous halides .
Q. What advanced techniques characterize PBrCl₂’s decomposition under extreme conditions?
High-pressure DSC (differential scanning calorimetry) identifies exothermic decomposition thresholds, while synchrotron X-ray diffraction tracks structural changes in situ. For gas-phase analysis, cavity ring-down spectroscopy (CRDS) detects trace halogen emissions. Contrast with phosphine (PH₃) outgassing studies to model occupational exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
